Cas no 372120-51-9 (3-amino-4-(trifluoromethyl)phenylmethanol)

3-Amino-4-(trifluoromethyl)phenylmethanol is a versatile fluorinated aromatic compound featuring both an amino and a hydroxymethyl functional group. The trifluoromethyl substituent enhances its electron-withdrawing properties, making it valuable in pharmaceutical and agrochemical synthesis. The presence of reactive amino and hydroxyl groups allows for further functionalization, enabling its use as a key intermediate in the preparation of more complex molecules. Its structural features contribute to improved metabolic stability and lipophilicity in derived compounds. This compound is particularly useful in medicinal chemistry for designing bioactive molecules, including enzyme inhibitors and receptor modulators. High purity grades are available to ensure reproducibility in research and industrial applications.
3-amino-4-(trifluoromethyl)phenylmethanol structure
372120-51-9 structure
Product Name:3-amino-4-(trifluoromethyl)phenylmethanol
CAS No:372120-51-9
MF:C8H8F3NO
MW:191.15043258667
MDL:MFCD18072583
CID:1035887
PubChem ID:11171505
Update Time:2025-06-14

3-amino-4-(trifluoromethyl)phenylmethanol Chemical and Physical Properties

Names and Identifiers

    • (3-Amino-4-(trifluoromethyl)phenyl)methanol
    • [3-Amino-4-(trifluoromethyl)phenyl]methanol
    • 3-amino-4-(trifluoromethyl)phenylmethanol
    • 372120-51-9
    • SB84491
    • DB-010001
    • EN300-3091399
    • SCHEMBL7148021
    • DTXSID10457566
    • CS-0215914
    • AKOS016000514
    • MDL: MFCD18072583
    • Inchi: 1S/C8H8F3NO/c9-8(10,11)6-2-1-5(4-13)3-7(6)12/h1-3,13H,4,12H2
    • InChI Key: WZYFMGJEZGENAN-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC(CO)=CC=1N)(F)F

Computed Properties

  • Exact Mass: 191.05600
  • Monoisotopic Mass: 191.05579836g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • PSA: 46.25000
  • LogP: 2.36110

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3-amino-4-(trifluoromethyl)phenylmethanol Production Method

Additional information on 3-amino-4-(trifluoromethyl)phenylmethanol

Comprehensive Overview of 3-amino-4-(trifluoromethyl)phenylmethanol (CAS No. 372120-51-9)

3-amino-4-(trifluoromethyl)phenylmethanol (CAS No. 372120-51-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The presence of both an amino group and a trifluoromethyl group in its molecular framework makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of small-molecule inhibitors and fluorinated compounds, which are pivotal in modern medicinal chemistry.

The compound's trifluoromethyl group is a key feature, as fluorinated compounds are known for their enhanced metabolic stability and bioavailability. This aligns with current trends in pharmaceutical innovation, where fluorine-containing drugs are dominating the market. For instance, 3-amino-4-(trifluoromethyl)phenylmethanol could be a precursor for anticancer agents or CNS-targeted therapeutics, addressing the growing demand for treatments in oncology and neurology. Its amino alcohol functionality also opens doors for applications in asymmetric catalysis, a hot topic in green chemistry.

From a synthetic perspective, CAS No. 372120-51-9 is often discussed in the context of multistep organic synthesis and regioselective functionalization. Chemists are particularly interested in optimizing its production to meet the scalability demands of industrial applications. Recent advancements in flow chemistry and microwave-assisted synthesis have been explored to improve the yield and purity of this compound, reflecting the industry's shift toward sustainable and efficient methodologies.

In agrochemical research, 3-amino-4-(trifluoromethyl)phenylmethanol is investigated for its potential role in developing next-generation pesticides. The trifluoromethyl moiety is known to enhance the lipophilicity and target specificity of agrochemicals, making it a valuable building block. This resonates with the global push for environmentally friendly pest control solutions, a topic frequently searched by stakeholders in agriculture and environmental science.

The compound's physicochemical properties, such as its solubility and stability under various pH conditions, are critical for formulation scientists. These attributes are often queried in academic and industrial databases, highlighting the need for detailed technical data. Additionally, its spectroscopic characterization (e.g., NMR, IR, and MS data) is a recurring subject in scholarly discussions, as accurate identification is essential for quality control in manufacturing.

As the demand for tailor-made fluorinated compounds rises, 3-amino-4-(trifluoromethyl)phenylmethanol stands out as a versatile scaffold. Its applications span from material science (e.g., liquid crystals) to bioconjugation techniques, aligning with interdisciplinary research trends. The compound's relevance in high-throughput screening libraries further underscores its utility in accelerating drug discovery pipelines.

In summary, CAS No. 372120-51-9 represents a convergence of innovation in synthetic chemistry, pharmaceuticals, and agrochemicals. Its structural motifs address pressing challenges in drug design and sustainable chemistry, making it a compound of enduring interest. For researchers and industry professionals, understanding its properties and applications is crucial for leveraging its full potential in cutting-edge scientific endeavors.

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